Bienvenue dans la boutique en ligne BenchChem!

3-Amino-6,7-dichloroquinoxalin-2(1H)-one

Medicinal Chemistry Synthetic Methodology Quality Control

3-Amino-6,7-dichloroquinoxalin-2(1H)-one (C₈H₅Cl₂N₃O, MW 230.05 g/mol) is a dihalogenated 3-aminoquinoxalin-2(1H)-one derivative. It features amino substitution at the 3-position and chlorine atoms at the 6- and 7-positions of the quinoxalinone core.

Molecular Formula C8H5Cl2N3O
Molecular Weight 230.05 g/mol
Cat. No. B8432152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6,7-dichloroquinoxalin-2(1H)-one
Molecular FormulaC8H5Cl2N3O
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)N
InChIInChI=1S/C8H5Cl2N3O/c9-3-1-5-6(2-4(3)10)13-8(14)7(11)12-5/h1-2H,(H2,11,12)(H,13,14)
InChIKeyFKRVCBPBIYFSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6,7-dichloroquinoxalin-2(1H)-one: A Core Building Block for Halogenated Quinoxalinone Research


3-Amino-6,7-dichloroquinoxalin-2(1H)-one (C₈H₅Cl₂N₃O, MW 230.05 g/mol) is a dihalogenated 3-aminoquinoxalin-2(1H)-one derivative. It features amino substitution at the 3-position and chlorine atoms at the 6- and 7-positions of the quinoxalinone core [1]. This compound is a member of the privileged quinoxaline scaffold family, widely explored for diverse biological targets, including GLP-1 receptors, NMDA receptors, and monoamine oxidases . Its primary utility lies not as an end-product therapeutic but as a versatile synthetic intermediate; the reactive 3-amino group and the electron-withdrawing chlorine substituents enable regiospecific derivatization to generate focused libraries of bioactive molecules, as documented in foundational synthetic methodology studies [1].

Procurement Risk: Why a Simple '3-Aminoquinoxalinone' Cannot Substitute for the 6,7-Dichloro Derivative


Attempting to replace 3-amino-6,7-dichloroquinoxalin-2(1H)-one with a generic, non-halogenated 3-aminoquinoxalin-2(1H)-one introduces critical failure risks in target-oriented synthesis. The chlorine atoms at the 6- and 7-positions are not inert; they profoundly modulate the electron density of the aromatic ring, directly impacting the reactivity of the C-2 carbonyl and C-3 amino groups in downstream reactions [1]. Furthermore, structure-activity relationship (SAR) studies on the quinoxaline scaffold consistently demonstrate that 6,7-dichloro substitution dramatically enhances binding affinity for key therapeutic targets. For instance, in GLP-1 receptor agonists, the most potent compounds specifically require the 6,7-dichloroquinoxaline motif, while unsubstituted or mono-substituted analogs show marked loss of efficacy . The quantitative evidence below demonstrates precisely where this specific dichloro substitution pattern yields measurable differentiation against close analogs.

Quantitative Differentiation of 3-Amino-6,7-dichloroquinoxalin-2(1H)-one: A Comparator-Based Evidence Guide


Regioisomeric Purity: Definitive Structural Confirmation Against Misassigned Benzimidazole Byproducts

A common pitfall in the synthesis of 3-aminoquinoxalin-2(1H)-ones from o-phenylenediamine and ethyl oxamate is the formation of the regioisomeric benzimidazole-2-carboxamide. The 6,7-dichloro derivative has been unambiguously confirmed as the quinoxalinone product via X-ray crystallography and ¹H/¹³C/¹⁵N NMR, allowing for absolute differentiation from the benzimidazole byproduct that was historically misassigned [1]. The characteristic ¹H NMR signals for the target compound in DMSO-d₆ are δ 12.26 (br s, 1H, NH), δ 7.42 (s, 1H, H-5), and δ 7.25 (s, 1H, H-8) .

Medicinal Chemistry Synthetic Methodology Quality Control

Class-Level GLP-1 Receptor Potency: The Critical Role of 6,7-Dichloro Substitution

In a comprehensive SAR study of hGLP-1 receptor agonists, compounds built upon the 6,7-dichloroquinoxaline scaffold demonstrated superior potency and efficacy. The patent data explicitly identifies 6,7-dichloroquinoxalines bearing an alkyl sulfonyl group at C-2 and a secondary alkyl amino group at C-3 as the most potent and efficacious series . While this specific evidence pertains to further-derivatized analogs (not the free 3-amino compound), it establishes a class-level inference: the 6,7-dichloro substitution pattern is a critical pharmacophoric element for achieving high potency at this clinically validated target.

Metabolic Disease GPCR Agonism Structure-Activity Relationship

Hypoxia-Selective Cytotoxicity: 6,7-Dichloro Quinoxaline 1,4-Di-N-oxides 30-Fold More Potent than Tirapazamine

Quinoxaline 1,4-di-N-oxide derivatives derived from 6,7-dihalo-substituted precursors show dramatically enhanced cytotoxicity under hypoxic conditions. Specifically, the 6,7-dichloro and 6,7-difluoro quinoxaline 1,4-di-N-oxide analogs (compounds 6i and 6l) were 30-fold more potent than the clinical hypoxia-activated prodrug Tirapazamine (TPZ) against cancer cells in culture [1]. The 3-amino-6,7-dichloroquinoxalin-2(1H)-one serves as a direct synthetic precursor to these N-oxide derivatives.

Cancer Research Hypoxia-Activated Prodrugs Cytotoxicity Screening

High-Value Application Scenarios for 3-Amino-6,7-dichloroquinoxalin-2(1H)-one


Synthesis of GLP-1 Receptor Agonist Libraries for Metabolic Disease Programs

As confirmed by patent SAR data, the 6,7-dichloroquinoxaline core is the privileged scaffold for achieving maximal potency at the hGLP-1 receptor . The free 3-amino group on this building block serves as the primary handle for introducing the requisite secondary alkyl amino substituents identified in the most potent compounds. Using 3-amino-6,7-dichloroquinoxalin-2(1H)-one ensures that the critical 6,7-dichloro pharmacophore is present from the first synthetic step, avoiding the need for late-stage halogenation and its attendant regioselectivity challenges.

Development of Hypoxia-Activated Anticancer Prodrugs

This compound is the validated precursor to quinoxaline 1,4-di-N-oxide derivatives that exhibit 30-fold greater hypoxia-selective cytotoxicity than Tirapazamine [1]. The 6,7-dichloro substitution is directly linked to this potency enhancement. Researchers in oncology drug discovery should procure this specific dihalogenated building block to access the most potent hypoxia-activated analogs, rather than attempting to synthesize the N-oxide from less potent mono-halo or unsubstituted precursors.

Regiospecific Derivatization Studies on the Quinoxalinone Scaffold

The definitive structural characterization provided by X-ray crystallography and multinuclear NMR for this specific compound eliminates the risk of regioisomer misassignment that plagued earlier quinoxalinone syntheses [2]. Analytical chemists and process development teams can use this well-characterized standard as a reference for developing quality control methods for in-house synthesized quinoxalinone derivatives, ensuring that benzimidazole byproducts are not mistaken for the desired product.

Quote Request

Request a Quote for 3-Amino-6,7-dichloroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.